Taltobulin intermediate-8

Stereochemistry Chiral Synthesis ADC Payload

Taltobulin intermediate-8 (CAS 676487-38-0) is a chiral amino acid derivative with the molecular formula C17H25NO4 and a molecular weight of 307.38 g/mol. This compound is a protected intermediate in the multi-step synthetic pathway leading to Taltobulin (HTI-286; SPA-110), a fully synthetic analog of the marine-derived tripeptide hemiasterlin.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
CAS No. 676487-38-0
Cat. No. B12376728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaltobulin intermediate-8
CAS676487-38-0
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1
InChIInChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,19,20)/t13-/m0/s1
InChIKeyZWQAFCGLXUTMKH-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taltobulin Intermediate-8 (CAS 676487-38-0): Key Precursor for HTI-286, a High-Potency Tubulin Inhibitor ADC Payload


Taltobulin intermediate-8 (CAS 676487-38-0) is a chiral amino acid derivative with the molecular formula C17H25NO4 and a molecular weight of 307.38 g/mol . This compound is a protected intermediate in the multi-step synthetic pathway leading to Taltobulin (HTI-286; SPA-110), a fully synthetic analog of the marine-derived tripeptide hemiasterlin [1]. HTI-286 functions as a potent microtubule-destabilizing agent and is employed as a cytotoxic payload in antibody-drug conjugate (ADC) development [2].

Why Generic Substitution Fails for Taltobulin Intermediate-8: Stereochemical Integrity as a Critical Quality Attribute for HTI-286 Synthesis


The synthesis of Taltobulin (HTI-286) requires precise stereochemical control at the C2 position of the amino acid backbone to yield the biologically active (R)-enantiomer [1]. Taltobulin intermediate-8, (2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid, is a specific chiral intermediate that incorporates both the requisite (R)-configuration and the orthogonal Boc protecting group necessary for subsequent peptide coupling steps . Generic substitution with a racemic mixture or an alternative intermediate lacking the defined stereochemistry will result in the formation of the inactive (S)-isomer of the final tripeptide, which has been shown to lack the tubulin-binding affinity and cytotoxic potency of HTI-286 [2].

Quantitative Evidence Guide for Taltobulin Intermediate-8: Differentiating Factors for Scientific Selection


Chiral Purity and Enantiomeric Excess: Ensuring Bioactive HTI-286 Synthesis

Taltobulin intermediate-8 is supplied with a purity of ≥98%, as verified by HPLC analysis [1]. This high level of purity is essential to prevent the incorporation of diastereomeric impurities into the final Taltobulin tripeptide. In contrast, racemic synthesis routes or lower-grade intermediates (e.g., 95% purity) introduce 5% or more of undefined impurities that can co-elute during purification and compromise the stereochemical fidelity of the final ADC payload .

Stereochemistry Chiral Synthesis ADC Payload

Downstream Product Potency: HTI-286 Demonstrates Sub-Nanomolar Antiproliferative Activity Across Diverse Tumor Types

The final product synthesized from Taltobulin intermediate-8, HTI-286, exhibits a median IC50 of 1.7 nM (average 2.5 ± 2.1 nM) across a panel of 18 human tumor cell lines, including ovarian, breast, colon, melanoma, leukemia, and NSCLC [1]. This level of potency is comparable to other highly potent tubulin inhibitors used in ADCs, such as monomethyl auristatin E (MMAE) and maytansinoid DM1, which typically exhibit IC50 values in the sub-nanomolar to low nanomolar range in similar cell line panels [2].

Antiproliferative Activity IC50 Cancer Cell Lines

Circumvention of P-Glycoprotein-Mediated Multidrug Resistance: HTI-286 Retains Efficacy Against Paclitaxel- and Vincristine-Resistant Xenografts

HTI-286, synthesized from Taltobulin intermediate-8, demonstrates a substantial reduction in susceptibility to P-glycoprotein (P-gp)-mediated drug efflux compared to standard-of-care antimicrotubule agents [1]. In vivo, HTI-286 (1.6 mg/kg i.v.) significantly inhibited the growth of human tumor xenografts (HCT-15, DLD-1, MX-1W, and KB-8-5) in athymic mice, models in which paclitaxel and vincristine were ineffective due to inherent or acquired P-gp-mediated resistance [1].

Multidrug Resistance P-glycoprotein Xenograft Model

Intravesical Efficacy with Reduced Systemic Exposure: HTI-286 Shows 10-Fold Higher Cytotoxic Potency Than Mitomycin C in Bladder Cancer Model

In an orthotopic murine model of high-grade bladder cancer, HTI-286 administered intravesically demonstrated a significant dose-dependent delay in tumor growth [1]. Notably, HTI-286 at a concentration of 0.2 mg/mL exhibited comparable strong cytotoxicity to 2.0 mg/mL of mitomycin C (MMC), a standard intravesical chemotherapeutic agent [1]. The estimated systemic bioavailability of intravesically given HTI-286 was only 1.5% to 2.1% of the initial dose, indicating minimal systemic exposure and reduced potential for systemic toxicity [1].

Intravesical Therapy Bladder Cancer Mitomycin C

Retained Antitumor Activity in Docetaxel-Refractory Prostate Cancer: HTI-286 Inhibits Growth of PC-3dR Xenografts

HTI-286 significantly inhibited the growth of both docetaxel-sensitive (PC-3) and docetaxel-refractory (PC-3dR) prostate cancer xenografts in nude mice [1]. In this study, HTI-286 retained potency in the docetaxel-resistant PC-3dR tumor model, a finding that distinguishes it from docetaxel, which loses efficacy in this setting [1]. Transcriptional profiling revealed that despite some shared changes in cell death and cell cycle genes, HTI-286 and docetaxel induced distinct molecular signatures, suggesting alternative mechanisms of action [1].

Prostate Cancer Docetaxel Resistance Second-Line Therapy

Best Application Scenarios for Taltobulin Intermediate-8: From Synthesis to Therapeutic Development


Synthesis of High-Purity Taltobulin (HTI-286) for ADC Payload Conjugation

Procure Taltobulin intermediate-8 (≥98% purity) to serve as the chiral building block in the multi-step solid-phase or solution-phase synthesis of Taltobulin. This intermediate provides the requisite (R)-stereochemistry and Boc-protected amine for subsequent coupling to yield the fully active HTI-286 tripeptide, which can then be conjugated to antibodies via cleavable or non-cleavable linkers for targeted cancer therapy [1].

Development of Second-Line Therapies for Taxane-Refractory Cancers

Utilize Taltobulin intermediate-8 to synthesize HTI-286 for preclinical evaluation in taxane-resistant cancer models. HTI-286 has demonstrated retained antitumor activity in docetaxel-refractory prostate cancer xenografts and P-gp-overexpressing colon and breast cancer models, offering a pathway to develop ADC-based therapies for patients who have progressed on standard taxane regimens [2].

Intravesical Formulation Development for Nonmuscle-Invasive Bladder Cancer

Leverage Taltobulin intermediate-8 to produce HTI-286 for formulation as an intravesical instillation agent. Preclinical data show that HTI-286 is approximately 10-fold more potent than mitomycin C in an orthotopic bladder cancer model, with minimal systemic absorption (1.5-2.1%), supporting its development as a locally delivered therapeutic with reduced risk of systemic toxicity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taltobulin intermediate-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.